1-(2-Difluoromethoxy-phenyl)-2,2-difluoro-ethanone
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Overview
Description
1-[2-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of difluoromethoxy and difluoroethanone groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-[2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the bromination of 1-[2-(difluoromethoxy)phenyl]ethan-1-one using bromine in glacial acetic acid . This intermediate is then subjected to further reactions to introduce the difluoroethanone group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoroethanone groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific physiological effects.
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]-2,2-difluoroethan-1-one can be compared with similar compounds such as:
2’-(Difluoromethoxy)acetophenone: This compound has a similar structure but lacks the difluoroethanone group.
2-(Difluoromethoxy)phenyl isothiocyanate: Another related compound with an isothiocyanate group instead of the ethanone group.
The uniqueness of 1-[2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-one lies in its combination of difluoromethoxy and difluoroethanone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F4O2 |
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Molecular Weight |
222.14 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c10-8(11)7(14)5-3-1-2-4-6(5)15-9(12)13/h1-4,8-9H |
InChI Key |
ZIJLSUAZZDHLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)OC(F)F |
Origin of Product |
United States |
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